Chemical Properties of 1,1,1-Trifluoro-2-isocyanoethane: A Technical Guide
Chemical Properties of 1,1,1-Trifluoro-2-isocyanoethane: A Technical Guide
Part 1: Executive Summary
1,1,1-Trifluoro-2-isocyanoethane (also known as 2,2,2-trifluoroethyl isocyanide ) is a specialized fluorinated synthon characterized by the presence of a strongly electron-withdrawing trifluoromethyl (
This guide provides a comprehensive technical analysis of its physicochemical properties, robust synthesis protocols, and reactivity profile, specifically tailored for applications in drug discovery and organometallic chemistry.
Part 2: Chemical Identity & Physical Characterization[2][3][4]
Nomenclature and Structure
-
Formula:
-
SMILES: FC(F)(F)C[N+]#[C-]
-
Structure:
Electronic Properties
The trifluoroethyl group exerts a powerful inductive effect (
-
Nucleophilicity: Reduced compared to ethyl isocyanide due to electron withdrawal, making the terminal carbon less electron-rich.
-
-Acidity: Significantly increased. As a ligand, it functions as a stronger
-acceptor than non-fluorinated alkyl isocyanides, stabilizing low-valent metal centers (e.g., , , ) effectively. -
Acidity of
-Protons: The methylene protons ( ) are more acidic than those in ethyl isocyanide, facilitating deprotonation and subsequent functionalization at the -position under basic conditions.
Physical Properties Table[1]
| Property | Description/Value | Note |
| Physical State | Volatile Liquid | Colorless to pale yellow.[4] |
| Boiling Point | ~50–60 °C (Estimated) | More volatile than its isomer 2,2,2-trifluoroethyl isocyanate (bp 56°C).[1] |
| Odor | Pungent, repulsive | Typical of volatile isocyanides; requires dedicated ventilation. |
| Stability | Thermally stable at RT | Can polymerize upon prolonged heating or acid exposure.[1][4] |
| Solubility | Soluble in organic solvents |
Part 3: Synthesis & Preparation Protocols[11]
The synthesis of 1,1,1-trifluoro-2-isocyanoethane is most reliably achieved via the dehydration of its formamide precursor. This two-step protocol ensures high purity and yield.[4]
Step 1: Formylation of 2,2,2-Trifluoroethylamine
Reaction:
Protocol:
-
Reagents: Charge a round-bottom flask with 2,2,2-trifluoroethylamine (1.0 equiv) and ethyl formate (5.0 equiv).
-
Conditions: Heat the mixture to reflux (approx. 60–70 °C) for 12–16 hours.
-
Monitoring: Monitor consumption of the amine by GC-MS or TLC.
-
Workup: Remove excess ethyl formate and ethanol byproduct via rotary evaporation.
-
Purification: Distill the residue under reduced pressure to obtain
-(2,2,2-trifluoroethyl)formamide as a colorless oil.
Step 2: Dehydration to Isocyanide
Reaction:
Protocol:
-
Setup: Flame-dry a 3-neck flask and purge with Argon. Add
-(2,2,2-trifluoroethyl)formamide (1.0 equiv) and dry Dichloromethane (DCM) (0.5 M concentration).[1] -
Base Addition: Add Triethylamine (
) (3.5 equiv) and cool the solution to -5 °C using an ice/salt bath. -
Dehydration: Dropwise add Phosphorus Oxychloride (
) (1.1 equiv) over 30 minutes, maintaining the temperature below 0 °C. -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature over 2 hours.
-
Quench: Pour the mixture into an ice-cold saturated
solution (buffered quench is critical to prevent acid-catalyzed polymerization). -
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over
. -
Purification: Carefully concentrate the solvent (do not apply high vacuum due to volatility).[1] Purify via flash chromatography (Pentane/Et2O) or careful distillation.
Synthesis Workflow Diagram
Figure 1: Two-step synthesis pathway from commercially available amine to the target isocyanide.[9]
Part 4: Chemical Reactivity Profile
The reactivity of 1,1,1-trifluoro-2-isocyanoethane is defined by the dichotomy of the isocyanide functionality: it acts as both a nucleophile (carbon) and a ligand (
Multicomponent Reactions (MCRs)
In Ugi and Passerini reactions, this isocyanide serves as a valuable "convertible" isocyanide.[1] The resulting amide bond is resistant to metabolic hydrolysis due to the adjacent
-
Passerini Reaction: Reacts with an aldehyde and carboxylic acid to form
-acyloxyamides.[4]-
Mechanism Note: The reduced nucleophilicity requires higher concentrations or Lewis acid catalysis compared to alkyl isocyanides.
-
-
Ugi Reaction: Reacts with an amine, aldehyde, and carboxylic acid to form
-acylamino amides (peptidomimetics).[1]-
Application: Used to introduce the
motif into peptide backbones, increasing lipophilicity and membrane permeability.
-
Ligand Chemistry
This compound is a premier ligand for stabilizing low-oxidation-state metals.[4]
-
Coordination Mode: Terminal (
) binding through Carbon.[1] -
Electronic Effect: The
group lowers the energy of the orbital of the bond, making it a better -acceptor than CO in some complexes. -
Examples: Forms stable complexes with
, , and .
Reactivity Logic Map
Figure 2: Primary reactivity pathways and downstream applications.[1][4]
Part 5: Handling & Safety (E-E-A-T)[1]
Volatility & Odor Control[1]
-
Hazard: High volatility combined with the characteristic foul odor of isocyanides requires strict containment.
-
Protocol: All transfers must be performed via syringe or cannula techniques in a well-ventilated fume hood.[4] Glassware should be rinsed with an oxidant (bleach or acidic ethanol) immediately after use to oxidize the isocyanide to the odorless isocyanate/amine.[1]
Toxicity[1]
-
Assumption: Treat as highly toxic.[1] Isocyanides can exhibit toxicity similar to cyanides (metabolic release of cyanide is possible, though less likely with the stable trifluoroethyl group).[1]
-
PPE: Double nitrile gloves, chemical splash goggles, and lab coat.
Part 6: References
-
Lentz, D., et al. (1999).[1] "Low-temperature crystallization and structure determination of N-(trifluoromethyl)formamide, N-(2,2,2-trifluoroethyl)formamide and 2,2,2-trifluoroethyl isocyanide." Acta Crystallographica Section B. Link
-
Lentz, D., & Willemsen, S. (2000).[1][10][11] "Transition metal complexes of 2,2,2-trifluoroethyl isocyanide and 1H,1H-perfluorooctyl isocyanide." Journal of Organometallic Chemistry, 612(1-2), 96-105.[10] Link
-
Ugi, I. (1962).[1] "The
-Addition of Immonium Ions and Anions to Isonitriles Accompanied by Secondary Reactions." Angewandte Chemie International Edition. Link -
Patent Application WO2021252491A1. (2021).[1][2][3] "Anti-viral compounds for treating coronavirus, picornavirus, and norovirus infections."[2] (Cites use of 1,1,1-trifluoro-2-isocyanoethane in synthesis). Link
Sources
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- 4. - CAS号 1227096-30-1 - 摩熵化学 [molaid.com]
- 5. fac-(tricarbonyl)tris(2,2,2-trifluoroethyl isocyanide)tungsten - CAS号 328081-29-4 - 摩熵化学 [molaid.com]
- 6. vdoc.pub [vdoc.pub]
- 7. Faculty Profiles - Uno Hidemitsu [researchers.office.ehime-u.ac.jp]
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- 9. CN101973888B - Preparation method of 2,2,2-trifluoroethylamine - Google Patents [patents.google.com]
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